molecular formula C21H21NO5 B11599303 (4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B11599303
M. Wt: 367.4 g/mol
InChI Key: PANRPHCPFHOWMX-VBKFSLOCSA-N
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Description

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include condensation reactions, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor for other industrial chemicals. Its versatility makes it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, or gene expression. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one stands out due to its unique combination of aromatic and heterocyclic components

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C21H21NO5/c1-4-25-18-11-10-14(13-19(18)26-5-2)12-16-21(23)27-20(22-16)15-8-6-7-9-17(15)24-3/h6-13H,4-5H2,1-3H3/b16-12-

InChI Key

PANRPHCPFHOWMX-VBKFSLOCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3OC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC)OCC

Origin of Product

United States

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